![molecular formula C17H17NO3S B13367010 2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate is an organic compound that features a benzyl acetate group linked to a phenyl ring substituted with an acetylamino group and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate typically involves the following steps:
Formation of the Acetylamino Group: The starting material, 4-aminophenyl sulfide, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)phenyl sulfide.
Introduction of the Benzyl Acetate Group: The 4-(acetylamino)phenyl sulfide is then reacted with benzyl acetate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to form the corresponding amine.
Substitution: The benzyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl acetate derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Acetylamino)phenyl sulfide
- Benzyl acetate
- Sulfoxides and sulfones of 4-(acetylamino)phenyl sulfide
Uniqueness
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H17NO3S |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
[2-(4-acetamidophenyl)sulfanylphenyl]methyl acetate |
InChI |
InChI=1S/C17H17NO3S/c1-12(19)18-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-21-13(2)20/h3-10H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
AAMWBCCOOVEHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


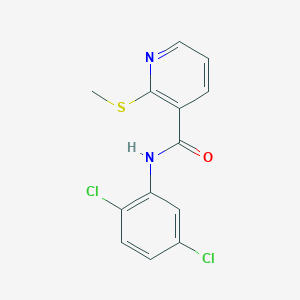
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
![6-(4-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366948.png)
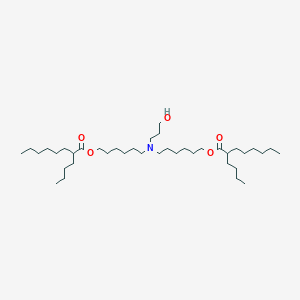

![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)

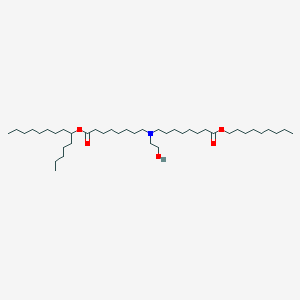
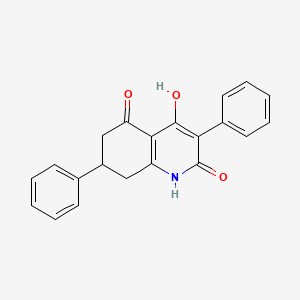
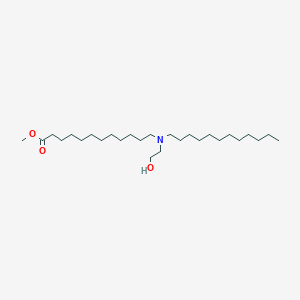
![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13366975.png)


![6-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B13366992.png)
